molecular formula C9H14ClNO2 B2524171 3,5-Dimethoxy-4-methylaniline hydrochloride CAS No. 854625-72-2

3,5-Dimethoxy-4-methylaniline hydrochloride

Cat. No.: B2524171
CAS No.: 854625-72-2
M. Wt: 203.67
InChI Key: YHHLGRWGJINMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxy-4-methylaniline hydrochloride: is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . It is a derivative of aniline, featuring methoxy groups at the 3 and 5 positions and a methyl group at the 4 position on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-methylaniline hydrochloride typically involves the nitration of 2-methyl-3-nitroaniline, followed by reduction and subsequent methoxylation . The reaction conditions often include the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-4-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted anilines, quinones, and other aromatic compounds with various functional groups .

Scientific Research Applications

3,5-Dimethoxy-4-methylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Methoxy-4-methylaniline
  • 3,4-Dimethoxyaniline
  • 4-Methoxyaniline

Comparison: Compared to similar compounds, 3,5-Dimethoxy-4-methylaniline hydrochloride is unique due to the specific positioning of its methoxy and methyl groups, which can influence its reactivity and biological activity. The presence of the hydrochloride group also affects its solubility and stability .

Properties

IUPAC Name

3,5-dimethoxy-4-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-6-8(11-2)4-7(10)5-9(6)12-3;/h4-5H,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHLGRWGJINMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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